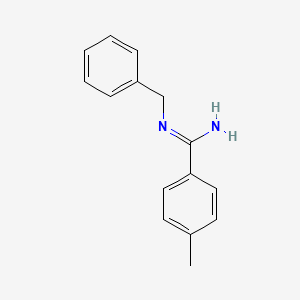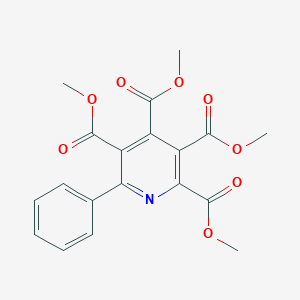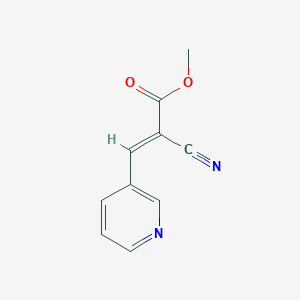![molecular formula C13H10ClNO3S B14135923 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- CAS No. 64215-10-7](/img/structure/B14135923.png)
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a sulfinyl group attached to a 3-chlorophenylmethyl moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the 3-Chlorophenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the sulfinyl and chlorophenylmethyl groups, making it less reactive.
3-Chlorobenzoic acid: Contains a carboxylic acid group and a chlorophenyl group but lacks the pyridine ring and sulfinyl group.
Sulfinylbenzene: Contains a sulfinyl group attached to a benzene ring but lacks the pyridine ring and carboxylic acid group.
Uniqueness
2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]- is unique due to the combination of its pyridine ring, carboxylic acid group, sulfinyl group, and chlorophenylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.
Properties
CAS No. |
64215-10-7 |
|---|---|
Molecular Formula |
C13H10ClNO3S |
Molecular Weight |
295.74 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methylsulfinyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c14-10-3-1-2-9(6-10)8-19(18)11-4-5-12(13(16)17)15-7-11/h1-7H,8H2,(H,16,17) |
InChI Key |
SWDSORHVGSGWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


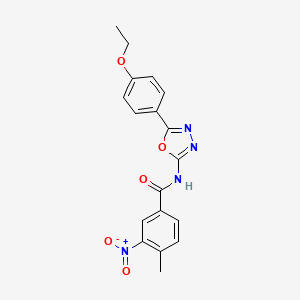
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
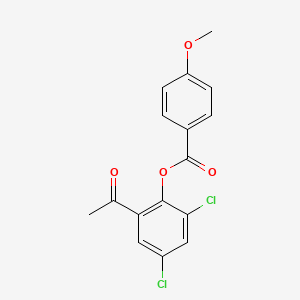
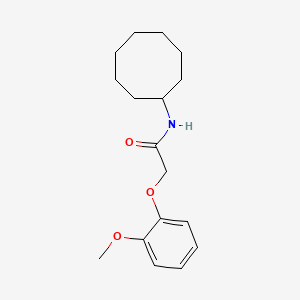
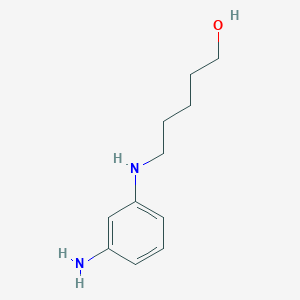
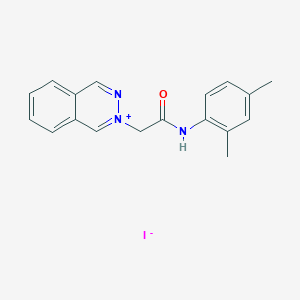
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
